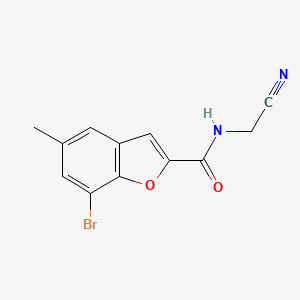

7-Bromo-N-(cyanomethyl)-5-methyl-1-benzofuran-2-carboxamide

Description

7-Bromo-N-(cyanomethyl)-5-methyl-1-benzofuran-2-carboxamide is a brominated benzofuran derivative characterized by a benzofuran core substituted with a bromine atom at position 7, a methyl group at position 5, and a carboxamide functional group at position 2. The carboxamide nitrogen is further substituted with a cyanomethyl (-CH2CN) moiety.

Properties

IUPAC Name |

7-bromo-N-(cyanomethyl)-5-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c1-7-4-8-6-10(12(16)15-3-2-14)17-11(8)9(13)5-7/h4-6H,3H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXWSXJNPCYJIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)OC(=C2)C(=O)NCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Bromo-N-(cyanomethyl)-5-methyl-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anti-tumor, antibacterial, and other therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a bromine atom and a carboxamide group, which are crucial for its biological activities. The presence of these functional groups enhances its reactivity and interaction with biological targets.

1. Antitumor Activity

Benzofuran derivatives, including this compound, have shown promising anti-tumor properties. Research indicates that compounds in this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Antitumor Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A2780 (Ovarian cancer) | 12 | Induction of apoptosis |

| 6-Benzofurylpurine | H37Rv (Mycobacterium) | <0.60 | Inhibition of cell growth |

| Compound 36 | Various cancer types | 11-12 | Cell cycle arrest and apoptosis |

Recent studies have demonstrated that the compound effectively inhibits growth in ovarian cancer cell lines, with an IC50 value indicating significant potency against tumor cells .

2. Antibacterial Activity

The antibacterial potential of benzofuran derivatives has also been explored extensively. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Benzofuran Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 3.12 | Inhibition of growth |

| Compound 8 | E. coli | <6.25 | Broad-spectrum activity |

| Compound 9 | K. pneumoniae | >10 | Limited activity |

The compound has demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent for bacterial infections .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to reduced proliferation rates in cancer cells.

- Induction of Apoptosis : It activates apoptotic pathways, which are critical for eliminating malignant cells.

- Antibacterial Mechanisms : The compound interferes with bacterial cell wall synthesis and function, contributing to its antibacterial effects .

Case Studies

Several studies have investigated the biological activities of benzofuran derivatives:

- Study on Antitumor Effects : A recent investigation focused on the anti-cancer properties of various benzofuran derivatives, including our compound of interest. The results indicated that it effectively inhibited the growth of ovarian cancer cells by inducing apoptosis through the activation of caspase pathways .

- Antibacterial Efficacy Evaluation : Another study evaluated the antibacterial properties against multiple strains, revealing that the compound exhibited potent activity against Gram-positive bacteria such as S. aureus, supporting its potential use in treating bacterial infections .

Scientific Research Applications

Chemistry

7-Bromo-N-(cyanomethyl)-5-methyl-1-benzofuran-2-carboxamide serves as a building block in organic synthesis. It can be utilized to create more complex molecules, including various pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions—such as oxidation, reduction, and nucleophilic substitution—further enhances its utility in synthetic chemistry .

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Studies suggest that derivatives of benzofuran compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Research indicates that this compound may inhibit certain cancer cell lines by modulating biochemical pathways involved in cell proliferation .

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from excitotoxic damage, suggesting potential applications in neurodegenerative diseases .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic applications :

- Drug Development : It is considered a lead compound for developing new drugs targeting various diseases due to its diverse biological activities.

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, making it a candidate for further research in inflammatory diseases .

Industrial Applications

In industrial contexts, this compound can be used in the production of new materials such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science .

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

*Calculated based on molecular formula.

Key Observations:

Bromine Position: The target compound’s bromine at position 7 distinguishes it from analogs like Compound 4 (5-Br) and Compound 5 (5-Br).

Cyanomethyl Group: The N-cyanomethyl substitution in the target compound is structurally akin to intermediates in (e.g., compounds 8a–f), which are precursors to tetrazolyl derivatives with enhanced bioactivity. The cyanomethyl group may improve metabolic stability or serve as a synthetic handle for further derivatization .

Core Heterocycle Variations : The benzothiophene analog () replaces the benzofuran oxygen with sulfur, which could enhance lipophilicity and alter binding kinetics due to sulfur’s larger atomic radius and polarizability .

Physicochemical Properties

- Solubility: The target compound’s cyanomethyl group and carboxamide moiety likely enhance water solubility compared to ester derivatives (e.g., Compounds 4 and 5).

- Molecular Weight : The target compound (294.13 g/mol) falls within the acceptable range for drug-likeness, unlike higher-molecular-weight analogs like Compound 5 (409.28 g/mol), which may face bioavailability challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.